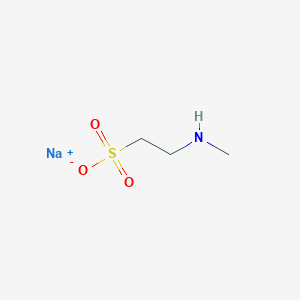
3-methylpurin-6-amine
Übersicht
Beschreibung
daptomycin . Daptomycin is a lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms . It is particularly effective against infections caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daptomycin is synthesized through a complex process involving the fermentation of the bacterium Streptomyces roseosporus. The fermentation process is followed by several purification steps to isolate the active compound. The synthesis involves the use of various chemical reagents and conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of daptomycin involves large-scale fermentation processes. The bacterium Streptomyces roseosporus is cultured in bioreactors under controlled conditions to maximize the yield of daptomycin. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization, to obtain the pure antibiotic .
Analyse Chemischer Reaktionen
Types of Reactions
Daptomycin undergoes several types of chemical reactions, including:
Oxidation: Daptomycin can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of daptomycin, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of daptomycin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of daptomycin include various oxidation and reduction products, as well as substituted derivatives. These products can have different biological activities and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Daptomycin has a wide range of scientific research applications, including:
Chemistry: Daptomycin is studied for its unique chemical structure and properties, which make it an interesting subject for chemical research.
Biology: In biological research, daptomycin is used to study the mechanisms of bacterial cell membrane disruption and the development of antibiotic resistance.
Medicine: Daptomycin is used in clinical research to develop new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.
Wirkmechanismus
Daptomycin exerts its effects by binding to the bacterial cell membrane and causing rapid depolarization. This disrupts the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death. The molecular targets of daptomycin include the cell membrane phospholipids, and the pathways involved in its mechanism of action are related to membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to daptomycin include other lipopeptide antibiotics such as:
- Polymyxin B
- Colistin
- Bacitracin
Uniqueness
Daptomycin is unique among lipopeptide antibiotics due to its specific mechanism of action, which involves the disruption of bacterial cell membrane potential. Unlike other antibiotics that target cell wall synthesis or protein synthesis, daptomycin’s mode of action is distinct and makes it particularly effective against certain resistant bacterial strains .
Eigenschaften
IUPAC Name |
3-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSASIHFSFGAIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C2C1=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C2C1=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















